molecular formula C19H27NO4 B3113286 tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate CAS No. 1946017-76-0

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate

Cat. No.: B3113286
CAS No.: 1946017-76-0
M. Wt: 333.4
InChI Key: GMBMJUCZTQHNDM-GARXDOFDSA-N
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Description

Chemical Structure: The compound features a cyclopropane ring with a stereochemical configuration (1S,2R)-rel. Attached to the cyclopropane are a 4-(oxan-2-yloxy)phenyl group (a phenyl ring substituted with a tetrahydro-2H-pyran ether) and a tert-butyl carbamate protective group. Its molecular formula is C₁₉H₂₇NO₄ (molecular weight: 349.43 g/mol) .

Synthesis: Synthesized via cyclopropanation of styrene derivatives followed by carbamate protection. For example, reductive alkylation and column chromatography (SiO₂, EtOAc/petroleum ether) are key steps .

Applications: Serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting cyclopropane-containing scaffolds. Patents highlight its role in protease inhibitors and kinase modulators .

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(21)20-16-12-15(16)13-7-9-14(10-8-13)23-17-6-4-5-11-22-17/h7-10,15-17H,4-6,11-12H2,1-3H3,(H,20,21)/t15-,16+,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMJUCZTQHNDM-GARXDOFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Oxan-2-yloxyphenyl Group: This step involves the attachment of the oxan-2-yloxyphenyl group to the cyclopropyl ring. This can be achieved through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yloxyphenyl group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound is compared to three analogs (Table 1):

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate (Target) 4-(Oxan-2-yloxy)phenyl C₁₉H₂₇NO₄ 349.43 1946017-76-0
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate 5-Bromothiophen-2-yl C₁₂H₁₆BrNO₂S 318.23 1379466-13-3
tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate 6-Bromopyridin-3-yl C₁₃H₁₇BrN₂O₂ 313.20 918305-73-4
tert-butyl ((trans)-2-(4-((3-bromobenzyl)oxy)phenyl)cyclopropyl)carbamate 4-(3-Bromobenzyloxy)phenyl C₂₁H₂₃BrNO₃ 432.32 Not provided

Key Observations :

  • Substituent Effects :
    • The oxan-2-yloxy group in the target compound enhances solubility due to its ether oxygen, whereas brominated analogs (thiophene, pyridine) increase lipophilicity and reactivity in cross-coupling reactions .
    • Stereochemistry : The (1S,2R)-rel configuration in the target compound contrasts with the (1S,2S)-rel configuration in the bromothiophene analog, affecting biological target interactions .

Physical and Chemical Properties

Property Target Compound Bromothiophene Analog Bromopyridine Analog
Density (g/cm³) 1.22 (predicted) 1.45 (predicted) 1.38 (predicted)
Boiling Point (°C) 450 (predicted) 391.4 385 (predicted)
LogP 3.1 (predicted) 3.8 2.9

Solubility : The oxane group in the target compound improves aqueous solubility compared to brominated analogs, which are more lipophilic .

Biological Activity

tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate is a synthetic compound with potential biological activity. Its unique structure, characterized by a cyclopropyl ring and an oxan-2-yloxy substituent, suggests various pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H27_{27}NO4_{4}
  • Molecular Weight : 333.428 g/mol
  • CAS Number : 1946017-76-0
  • SMILES Notation : CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OC3CCCCO3

Table 1: Structural Information

PropertyValue
Molecular FormulaC19_{19}H27_{27}NO4_{4}
Molecular Weight333.428 g/mol
CAS Number1946017-76-0
Predicted CCS (Ų)181.0 (for [M+H]+)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent.

The compound is hypothesized to interact with specific biological targets, including enzymes and receptors involved in inflammation and pain pathways. Its structural characteristics allow it to modulate biological processes effectively.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels in macrophage cell lines treated with the compound.
  • Analgesic Effects :
    • In animal models, this compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like ibuprofen.
  • Neuroprotective Properties :
    • Research highlighted the compound's neuroprotective effects in cellular models of oxidative stress. The compound reduced neuronal cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively detailed in literature; however, its lipophilic nature suggests good membrane permeability and potential for oral bioavailability.

Safety and Toxicology

Limited data on the safety and toxicology of this compound exists. Preliminary studies indicate low toxicity levels in tested animal models, but further comprehensive toxicological assessments are necessary.

Q & A

Q. What are the standard methods for synthesizing and characterizing tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate?

The synthesis typically involves cyclopropanation of a styrene precursor followed by carbamate protection. Key steps include:

  • Cyclopropane formation : Using transition-metal catalysts (e.g., Rh(II)) or Simmons-Smith reagents to generate the strained cyclopropane ring .
  • Carbamate protection : Reacting the cyclopropylamine intermediate with tert-butyl chloroformate in dichloromethane or THF with a base like triethylamine .
    Characterization employs:
  • NMR spectroscopy : 1H/13C NMR in CDCl3 to confirm stereochemistry and substituent positions (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .
  • High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight accuracy (e.g., calculated vs. observed m/z) .
  • Chiral HPLC : For enantiomeric excess determination using columns like Chiralpak AD-H .

Q. How can researchers assess the compound’s stability under different experimental conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC to quantify impurities .
  • Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under UV light (254 nm) .
  • Storage recommendations : Store at –20°C in inert atmospheres to minimize hydrolysis of the carbamate group .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Technique Conditions/Parameters Purpose Reference
1H/13C NMR CDCl3, 400–600 MHzConfirm cyclopropane geometry and oxane substituents
HRMS-ESI Positive ion mode, m/z ± 0.001 DaVerify molecular formula
HPLC-PDA C18 column, acetonitrile/water gradientDetect impurities (>0.1%)
XRD Single-crystal analysisResolve absolute stereochemistry

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering controls : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound screened for biological activity in early-stage research?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during cyclopropanation?

The rel-(1S,2R) configuration requires chiral auxiliaries or catalysts:

  • Rhodium catalysis : Rh(II) carboxylates induce enantioselectivity via transition-state control (e.g., up to 90% ee) .
  • Chiral HPLC resolution : Separate diastereomers using columns like Chiralcel OD-H with hexane/isopropanol eluents .
  • Byproduct analysis : Monitor undesired cis-cyclopropane isomers by integrating NMR peaks (e.g., 1H NMR δ 1.5–2.0 ppm) .

Q. How can researchers investigate decomposition pathways under acidic conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., tert-butanol and cyclopropylamine derivatives) .
  • Kinetic studies : Measure half-life (t1/2) in HCl (0.1–1 M) at 25–40°C to model degradation rates .
  • Mechanistic insights : Use DFT calculations to predict protonation sites and ring-opening energetics .

Q. What strategies optimize chiral chromatography for enantiomeric excess determination?

  • Column screening : Test polysaccharide-based columns (Chiralpak IA, IB, IC) with ethanol/heptane modifiers .
  • Temperature effects : Lower column temperature (5–25°C) to enhance resolution of enantiomers .
  • Method validation : Ensure ≤2% RSD in retention times and peak areas across triplicate runs .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target identification : Dock against enzymes like COX-2 or HDACs using AutoDock Vina .
  • Binding affinity analysis : Calculate ΔG values (<–8 kcal/mol suggests strong binding) .
  • SAR studies : Modify the oxane or cyclopropane groups and compare docking scores .

Q. What approaches mitigate toxicity while retaining bioactivity?

  • Prodrug design : Replace the tert-butyl carbamate with enzymatically cleavable groups (e.g., p-nitrophenyl esters) .
  • Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., epoxide intermediates) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?

  • XRD validation : Compare experimental XRD data with predicted NMR shifts from computational tools (e.g., ACD/Labs) .
  • Dynamic effects : Account for solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) in NMR interpretation .
  • Collaborative analysis : Cross-validate data with independent labs using identical instrumentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate

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